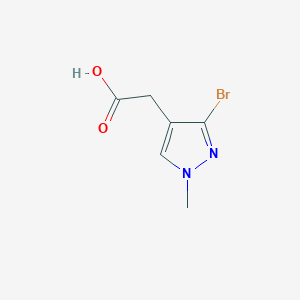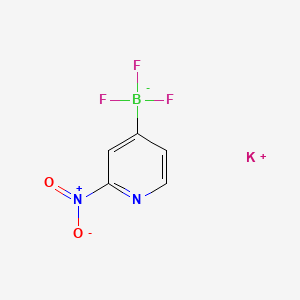
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C6H3Cl2LiN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4-dichloropyrimidine with lithium acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 2,4-dichloropyrimidine and lithium acetate.
Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
Procedure: The 2,4-dichloropyrimidine is dissolved in THF, and lithium acetate is added to the solution. The mixture is stirred at room temperature until the reaction is complete.
Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like ethanol or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands. Its derivatives may have potential as therapeutic agents.
Medicine: Research into its derivatives may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale industrial applications.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A precursor to Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate, used in similar applications.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: Another derivative with similar reactivity and applications.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A related compound with different functional groups but similar chemical properties.
Uniqueness
This compound is unique due to its lithium ion, which can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H3Cl2LiN2O2 |
|---|---|
Peso molecular |
213.0 g/mol |
Nombre IUPAC |
lithium;2-(2,4-dichloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C6H4Cl2N2O2.Li/c7-5-3(1-4(11)12)2-9-6(8)10-5;/h2H,1H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
DXOCTRXMNHREHA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(C(=NC(=N1)Cl)Cl)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)


![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)

![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
amine dihydrochloride](/img/structure/B13469767.png)



![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
